molecular formula C14H13N5O2S B5696421 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B5696421
M. Wt: 315.35 g/mol
InChI Key: JPISYRJHVRPJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzotriazinone core linked via a four-carbon chain to an amide group substituted with a 1,3-thiazol-2-yl moiety. Its synthesis typically involves coupling 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid with 1,3-thiazol-2-amine under standard amide-forming conditions .

Properties

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-12(16-14-15-7-9-22-14)6-3-8-19-13(21)10-4-1-2-5-11(10)17-18-19/h1-2,4-5,7,9H,3,6,8H2,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPISYRJHVRPJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide represents a novel class of benzotriazine derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer treatment and antimicrobial applications. This article delves into the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structural formula for 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide can be represented as follows:

C14H12N4O3\text{C}_{14}\text{H}_{12}\text{N}_{4}\text{O}_{3}

This compound features a benzotriazine core modified with thiazole and butanamide groups, which are critical for its biological activity.

Anticancer Activity

Research has indicated that benzotriazine derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.

  • Mechanism of Action :
    • The compound targets various enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in DNA synthesis and modification processes in cancer cells .
    • In vitro studies have demonstrated that modifications in the benzotriazine structure enhance its cytotoxic effects against several cancer cell lines, including HepG2 liver carcinoma cells .
  • Case Studies :
    • A study synthesized a series of benzotriazine derivatives and evaluated their activity against cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
    • Another investigation focused on molecular docking studies that revealed strong binding affinities to cancer-specific targets such as the E.coli Fab-H receptor and vitamin D receptor, suggesting potential pathways for therapeutic intervention .

Antimicrobial Activity

Benzotriazine derivatives have also been explored for their antimicrobial properties.

  • Mechanism of Action :
    • The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
    • Specific structural features in the thiazole moiety contribute to enhanced interaction with microbial enzymes.
  • Research Findings :
    • Various studies have reported that benzotriazine derivatives demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

Data Tables

Activity Type Target IC50 (µM) Reference
AnticancerHepG25.0
AnticancerMCF710.0
AntimicrobialStaphylococcus aureus15.0
AntimicrobialEscherichia coli20.0

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Group

N-Alkyl/Phenyl Derivatives

A series of N-alkyl/phenyl analogs (e.g., 14a–14n) were synthesized by reacting 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid with various amines . Key examples include:

Compound ID R Group Key Properties
14a Ethyl Lower lipophilicity (logP ~1.2)
14n Phenyl Enhanced aromatic interactions
Target Compound 1,3-Thiazol-2-yl Improved hydrogen bonding capacity
Acetamide vs. Butanamide Linkers

The compound 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide () features a shorter two-carbon chain. The butanamide linker in the target compound may improve conformational flexibility and solubility, as longer chains reduce crystallinity .

Heterocyclic Modifications

Thiadiazole vs. Thiazole Substituents

The compound N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide () replaces the thiazole with a thiadiazole. Thiadiazoles exhibit stronger electron-withdrawing effects, which may alter redox properties and metabolic stability .

Benzotriazinone Derivatives in Agrochemicals

Azinphos-ethyl (O,O-diethyl-S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester) is a pesticidal compound with the same benzotriazinone core but linked to a phosphorodithioate group. This highlights the versatility of the benzotriazinone moiety in diverse applications, though the target compound’s amide linkage suggests a shift toward pharmaceutical uses .

Pharmacological Analogs

Zelatriazinum (WHO List 91)

Zelatriazinum (2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(1S)-1-(4-trifluoromethoxyphenyl)ethyl]acetamide) shares the benzotriazinone core but includes a chiral trifluoromethoxyphenyl group. The trifluoromethoxy group enhances metabolic stability compared to the thiazole in the target compound .

Benzothiazolone Ligands

Compounds like 3-(3-(4-(4-(2-oxobenzo[d]thiazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one () demonstrate that sulfur-containing heterocycles are critical for binding to neurological targets. The target compound’s thiazole may similarly interact with enzymes or receptors .

Physicochemical Data

Property Target Compound 14a (Ethyl) 14n (Phenyl)
Molecular Weight ~362.4 g/mol 303.3 g/mol 351.4 g/mol
Calculated logP ~2.1 ~1.2 ~2.8
Melting Point Not reported 120–122°C 185–187°C

The thiazole substituent increases logP compared to alkyl groups, suggesting moderate lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.